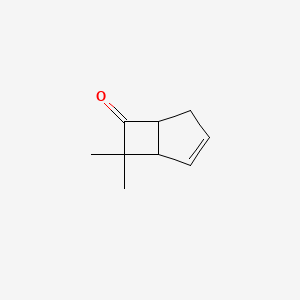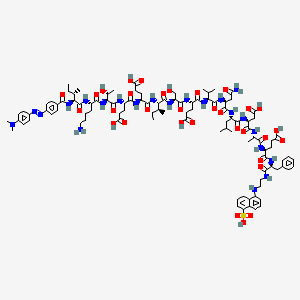
1802078-35-8 (Name too long)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt involves the coupling of various amino acids and peptide fragments. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Coupling reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Cleavage and deprotection: The final peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids like cysteine.
Reduction: Reduction reactions can target disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) and iodine (I2).
Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution reactions: Typically involve the use of protected amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted peptides with altered amino acid sequences .
Scientific Research Applications
DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in the study of amyloid proteins, which are associated with neurodegenerative diseases like Alzheimer’s.
Medicine: Utilized in the development of diagnostic assays for detecting amyloid proteins.
Industry: Applied in the production of high-purity peptides for pharmaceutical research and development.
Mechanism of Action
The compound exerts its effects by interacting with amyloid proteins and their precursors. It acts as a fluorescent probe, with the DABCYL group serving as a quencher and the EDANS group as a fluorophore. Upon binding to the target protein, the fluorescence signal changes, allowing researchers to study protein interactions and aggregation processes. The molecular targets include amyloid beta (Aβ) peptides, which are implicated in the pathology of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
DABCYL-Gly-Phe-Gly-Gly: Another peptide used as a fluorescent probe.
EDANS-Gly-Phe-Gly-Gly: Similar to the above but with a different fluorophore.
FAM-Gly-Phe-Gly-Gly: Uses fluorescein as the fluorophore.
Uniqueness
DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt is unique due to its specific sequence and dual labeling with DABCYL and EDANS, which provides a robust system for studying amyloid protein interactions and aggregation .
Properties
CAS No. |
1802078-35-8 |
|---|---|
Molecular Formula |
C103H146N22O32S |
Molecular Weight |
2236.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]propan-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C103H146N22O32S/c1-13-55(7)85(120-89(140)60-29-31-61(32-30-60)123-124-62-33-35-63(36-34-62)125(11)12)101(152)112-67(26-18-19-45-104)93(144)122-87(58(10)127)103(154)113-69(38-42-80(131)132)91(142)110-71(40-44-82(135)136)95(146)121-86(56(8)14-2)102(153)118-76(52-126)99(150)111-70(39-43-81(133)134)94(145)119-84(54(5)6)100(151)117-74(50-78(105)128)98(149)114-72(48-53(3)4)97(148)116-75(51-83(137)138)96(147)108-57(9)88(139)109-68(37-41-79(129)130)92(143)115-73(49-59-22-16-15-17-23-59)90(141)107-47-46-106-66-27-20-25-65-64(66)24-21-28-77(65)158(155,156)157/h15-17,20-25,27-36,53-58,67-76,84-87,106,126-127H,13-14,18-19,26,37-52,104H2,1-12H3,(H2,105,128)(H,107,141)(H,108,147)(H,109,139)(H,110,142)(H,111,150)(H,112,152)(H,113,154)(H,114,149)(H,115,143)(H,116,148)(H,117,151)(H,118,153)(H,119,145)(H,120,140)(H,121,146)(H,122,144)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156,157)/t55-,56-,57-,58+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-/m0/s1 |
InChI Key |
BXHOCQFKPIJMFB-UOKZNAIOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


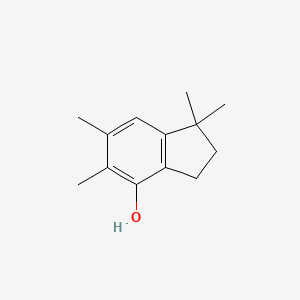
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
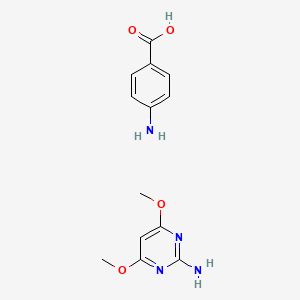
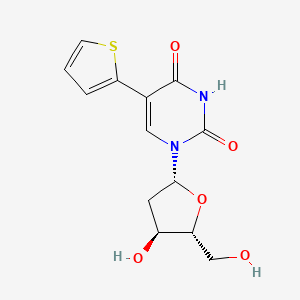
![L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylalanyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12642148.png)
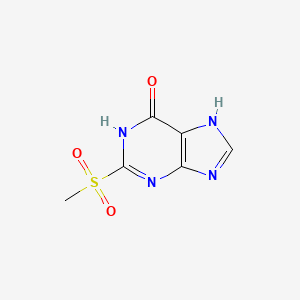
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
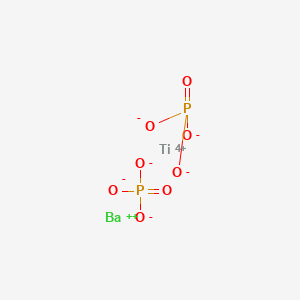
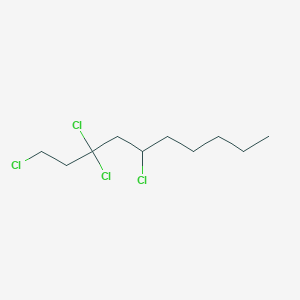
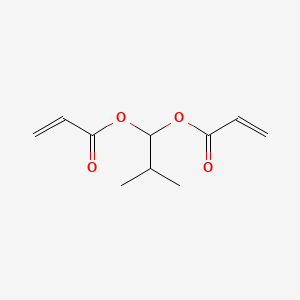
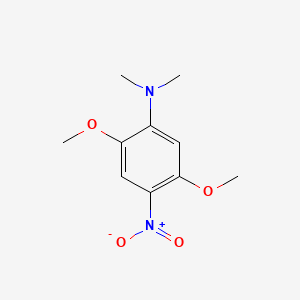

![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester](/img/structure/B12642204.png)
